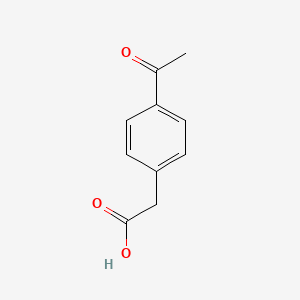

(4-Acetylphenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)9-4-2-8(3-5-9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGDHZGCMKDNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466833 | |

| Record name | (4-acetylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7398-52-9 | |

| Record name | (4-acetylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-acetylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Acetylphenyl)acetic acid chemical properties and structure

An In-Depth Technical Guide to (4-Acetylphenyl)acetic Acid: Structure, Properties, and Synthesis

Introduction

This compound, a bifunctional organic compound, serves as a pivotal structural motif in medicinal chemistry. Its unique architecture, incorporating both a ketone and a carboxylic acid function on a phenylacetic acid framework, makes it a highly valuable intermediate in the synthesis of various pharmaceutical agents. Most notably, it is a key precursor in the production of certain non-steroidal anti-inflammatory drugs (NSAIDs), where the phenylacetic acid core is a common feature for cyclooxygenase (COX) enzyme inhibition.

This technical guide offers a comprehensive exploration of this compound for researchers, chemists, and drug development professionals. It delves into its core chemical properties, structural details, spectroscopic characteristics, and synthetic methodologies. A critical focus is placed on its application as a building block in pharmaceutical synthesis, providing field-proven insights into its reactivity and utility. To ensure clarity and prevent common industry confusion, it is essential to distinguish this compound from its isomer, 4-acetylphenyl acetate (4-acetoxyacetophenone), which possesses a different arrangement of functional groups and, consequently, distinct chemical properties and applications.

Molecular Structure and Identification

The chemical identity of this compound is defined by the presence of an acetyl group (-COCH₃) and an acetic acid group (-CH₂COOH) at the para-positions (1 and 4) of a benzene ring. The carboxylic acid moiety imparts acidic properties, while the ketone provides a site for nucleophilic attack or further functionalization.

The planar aromatic ring, combined with the sp² hybridized carbons of the carbonyl groups and the sp³ hybridized carbon of the methylene bridge, dictates its three-dimensional conformation and potential for intermolecular interactions such as hydrogen bonding and π–π stacking.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-acetylphenyl)acetic acid | [1] |

| CAS Number | 7398-52-9 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)CC(=O)O | [1] |

| InChIKey | DQGDHZGCMKDNRW-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are direct consequences of its molecular structure. The presence of both a hydrogen bond donor (-COOH) and multiple acceptors (C=O, -OH) suggests a high melting point and potential for solubility in polar organic solvents.

Physicochemical Data

While extensive experimental data is not widely published, the following table summarizes key known and computed properties.

| Property | Value | Notes |

| Appearance | Solid (Predicted) | Based on similar phenylacetic acid derivatives. |

| Melting Point | Not available | Expected to be a crystalline solid with a relatively high melting point due to hydrogen bonding. |

| Boiling Point | Not available | Subject to decomposition upon heating before boiling at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethyl Acetate). Limited solubility in water. | The carboxylic acid group enhances polarity, but the aromatic ring confers lipophilic character. |

| pKa | ~4-5 (Predicted) | Typical range for a phenylacetic acid derivative. |

Predicted Spectroscopic Profile

In the absence of readily available experimental spectra, an analysis of the structure allows for the prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.

-

¹H NMR:

-

~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid (-COOH), often broad.

-

~7.9 ppm (doublet, 2H): Aromatic protons ortho to the electron-withdrawing acetyl group.

-

~7.4 ppm (doublet, 2H): Aromatic protons meta to the acetyl group.

-

~3.7 ppm (singlet, 2H): Methylene protons of the acetic acid side chain (-CH₂-).

-

~2.6 ppm (singlet, 3H): Methyl protons of the acetyl group (-CH₃).

-

-

¹³C NMR:

-

~197 ppm: Carbonyl carbon of the ketone.

-

~178 ppm: Carbonyl carbon of the carboxylic acid.

-

~135-140 ppm: Quaternary aromatic carbons.

-

~128-130 ppm: Aromatic CH carbons.

-

~40 ppm: Methylene carbon (-CH₂-).

-

~26 ppm: Methyl carbon (-CH₃).

-

-

Infrared (IR) Spectroscopy:

-

3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.

-

~1700-1720 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

~1675-1685 cm⁻¹ (strong): C=O stretching of the aryl ketone.

-

~1600, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

-

Mass Spectrometry (EI):

-

m/z 178: Molecular ion (M⁺).

-

m/z 163: Loss of a methyl group (-CH₃).

-

m/z 133: Loss of the carboxyl group (-COOH).

-

m/z 43: Acetyl cation (CH₃CO⁺), often a prominent peak.

-

Synthesis of this compound

The synthesis of this compound typically involves the introduction of an acetyl group onto the phenylacetic acid scaffold. A standard and reliable method is the Friedel-Crafts acylation of a phenylacetic acid ester, followed by saponification. The use of an ester protects the carboxylic acid from reacting with the Lewis acid catalyst.

Synthetic Workflow: Friedel-Crafts Acylation Route

The diagram below outlines the two-step process starting from methyl phenylacetate. This approach is favored because it directs the acylation to the para-position due to the ortho,para-directing nature of the alkyl side chain, with the para-product being sterically favored.

Sources

An In-depth Technical Guide to the Physical Properties of (4-Acetylphenyl)acetic Acid

Introduction: The Significance of (4-Acetylphenyl)acetic Acid in Research and Development

This compound, a bifunctional organic compound, holds considerable interest for researchers and professionals in the field of drug development and organic synthesis. Its structure, incorporating both a carboxylic acid and a ketone functional group, makes it a versatile building block for the synthesis of a wide array of more complex molecules. The phenylacetic acid moiety is a common scaffold in many active pharmaceutical ingredients (APIs), while the acetyl group offers a reactive handle for further chemical modifications.

A thorough understanding of the fundamental physical properties of this compound, such as its melting and boiling points, is paramount for its effective utilization. These parameters are critical for a multitude of applications, including purification, reaction condition optimization, formulation development, and ensuring the overall quality and stability of synthesized compounds. This guide provides a detailed examination of the melting and boiling points of this compound, the robust methodologies for their determination, and the scientific rationale behind these experimental choices.

Core Physical Properties of this compound

The accurate determination of physical constants is a cornerstone of chemical characterization, providing a reliable benchmark for purity and identity. The key physical properties of this compound are summarized below.

| Physical Property | Value | CAS Number |

| Melting Point | 117 °C[1][2] | 7398-52-9[1][2][3] |

| Boiling Point | 356.5 ± 25.0 °C at 760 mmHg[1][4] | 7398-52-9[1][2][3] |

Experimental Determination of Physical Properties: Methodologies and Rationale

The selection of an appropriate analytical technique is crucial for obtaining accurate and reproducible physical property data. For a crystalline solid like this compound, the melting point is a key indicator of purity, while the boiling point provides insights into its volatility and thermal stability.

Melting Point Determination: A Measure of Purity and Identity

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting point range.

For a definitive and quantitative determination of the melting point, Differential Scanning Calorimetry (DSC) is the preferred method. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing a highly accurate and reproducible melting onset temperature.[5][6][7]

Step-by-Step DSC Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of finely powdered this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of sample due to sublimation.

-

Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 2 °C/min, to a temperature above the melting point (e.g., 150 °C).[7] A slower heating rate allows for better resolution of the melting transition.

-

The experiment should be conducted under an inert nitrogen atmosphere (50 mL/min) to prevent oxidative degradation.[7]

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The peak area can be integrated to determine the heat of fusion.

Causality Behind Experimental Choices:

-

Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper, more accurate melting transition.

-

Sealed Pans: Prevents volatilization of the sample, which would otherwise lead to inaccurate results.

-

Inert Atmosphere: this compound, like many organic molecules, can be susceptible to oxidation at elevated temperatures. An inert atmosphere of nitrogen prevents this.

-

Slow Heating Rate: Ensures that the sample and the temperature sensor are in thermal equilibrium, providing a more accurate measurement of the true melting temperature.

Visualization of the DSC Workflow:

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point Determination: Assessing Volatility and Thermal Stability

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For carboxylic acids, which can form strong intermolecular hydrogen bonds, boiling points are generally higher than for other organic molecules of similar molecular weight.[8] Due to the relatively high boiling point of this compound, consideration must be given to potential thermal decomposition.

Given the high boiling point, determining it at atmospheric pressure may lead to decomposition. A more reliable method is to determine the boiling point at a reduced pressure and extrapolate to atmospheric pressure using a nomograph. The Thiele tube method is a classic and effective technique for micro-scale boiling point determination.

Step-by-Step Thiele Tube Protocol:

-

Sample Preparation: Place a small amount (a few drops) of molten this compound into a small test tube.

-

Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a micro-burner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

-

Pressure Correction: Record the ambient atmospheric pressure. If the determination is not performed at standard pressure (760 mmHg), a pressure correction should be applied.

Causality Behind Experimental Choices:

-

Inverted Capillary: This acts as a manometer. The stream of bubbles indicates that the vapor pressure of the sample exceeds the external pressure. When the liquid is drawn back into the capillary, it signifies that the vapor pressure of the sample is equal to the external pressure.

-

Thiele Tube Design: The shape of the Thiele tube promotes convection currents in the heating oil, ensuring uniform temperature distribution throughout the sample and the thermometer bulb.

-

Slow Cooling: A gradual decrease in temperature is essential for accurately observing the point at which the internal and external pressures equalize.

Visualization of the Thiele Tube Setup:

Caption: Diagram of a Thiele Tube setup for boiling point determination.

Conclusion

The melting and boiling points of this compound are fundamental physical properties that are indispensable for its synthesis, purification, and application in research and development. The methodologies outlined in this guide, particularly Differential Scanning Calorimetry for melting point and the Thiele tube method for boiling point, represent robust and reliable techniques for obtaining accurate data. A meticulous approach to these experimental determinations, grounded in a solid understanding of the underlying scientific principles, is essential for ensuring the quality and consistency of this valuable chemical intermediate.

References

- Shenzhen Aicrowe Chemical Co., Ltd. (n.d.). 2-(4-acetylphenyl)acetic acid.

- LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- University of Alberta. (n.d.). Melting point determination.

- dos Santos, F. D. A., et al. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 45(1), 77-83.

- ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards.

- LibreTexts Chemistry. (2022). 15.3: Physical Properties of Carboxylic Acids.

Sources

- 1. echemi.com [echemi.com]

- 2. 7398-52-9 | CAS DataBase [m.chemicalbook.com]

- 3. This compound | 7398-52-9 [chemicalbook.com]

- 4. molbase.com [molbase.com]

- 5. researchgate.net [researchgate.net]

- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 7. scielo.br [scielo.br]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of (4-Acetylphenyl)acetic acid

Introduction and Molecular Structure Analysis

(4-Acetylphenyl)acetic acid, with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , possesses a unique structure combining a para-substituted aromatic ring with both a ketonic and a carboxylic acid functional group[1]. This combination makes it a valuable building block. A rigorous confirmation of its chemical structure is paramount before its use in any application. This guide will detail the expected spectroscopic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

To facilitate the discussion, the atoms in the this compound molecule are systematically numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

The logical workflow for spectroscopic characterization is a multi-technique approach, ensuring each piece of data corroborates the others to provide a self-validating system for structural confirmation.

Caption: Workflow for unambiguous structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For this compound, we anticipate a spectrum with distinct signals corresponding to the aromatic, methylene, methyl, and carboxylic acid protons.

Experimental Protocol (Typical): A sample of this compound would be dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~11-12 | Singlet (br) | 1H | -COOH (H on O2) | The carboxylic acid proton is highly deshielded, appearing far downfield. Its signal is typically broad due to hydrogen bonding and chemical exchange with trace water in the solvent. |

| ~7.95 | Doublet | 2H | H-3, H-5 | These aromatic protons are ortho to the electron-withdrawing acetyl group, causing significant deshielding. They appear as a doublet due to coupling with H-2 and H-6. |

| ~7.40 | Doublet | 2H | H-2, H-6 | These aromatic protons are ortho to the acetic acid moiety. They are less deshielded than H-3/H-5 and appear as a doublet from coupling to their neighbors. |

| ~3.70 | Singlet | 2H | -CH₂- (H on C7) | The methylene protons are adjacent to both an aromatic ring and a carbonyl group, placing their chemical shift in this region. They are a singlet as there are no adjacent protons. |

| ~2.60 | Singlet | 3H | -COCH₃ (H on C10) | The methyl protons of the acetyl group are deshielded by the adjacent ketone carbonyl. With no adjacent protons, the signal is a singlet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.

Experimental Protocol (Typical): The same sample prepared for ¹H NMR can be used. ¹³C NMR spectra are typically acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~197 | C=O (C9) | The ketone carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature for ketones. |

| ~177 | COOH (C8) | The carboxylic acid carbonyl carbon is also strongly deshielded, though typically found slightly upfield from a ketone carbonyl. |

| ~141 | C4 | This is a quaternary aromatic carbon attached to the electron-withdrawing acetyl group, causing it to be deshielded and shifted downfield relative to other aromatic carbons. |

| ~136 | C1 | This quaternary aromatic carbon is attached to the acetic acid group. Its chemical shift is influenced by the substituent effect of the -CH₂COOH group. |

| ~129.5 | C2, C6 | These aromatic carbons are identical due to molecular symmetry. Their chemical shift is typical for aromatic CH groups in a substituted benzene ring. |

| ~128.5 | C3, C5 | These aromatic carbons are also identical due to symmetry. They are adjacent to the carbon bearing the acetyl group, influencing their electronic environment. |

| ~41 | -CH₂- (C7) | The methylene carbon's chemical shift is characteristic of a carbon atom situated between an aromatic ring and a carbonyl group. |

| ~27 | -CH₃ (C10) | The methyl carbon of the acetyl group is found in the typical aliphatic region. Its position is influenced by the adjacent carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (Typical): A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid (-COOH). This very broad absorption is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer and often overlaps with C-H stretching frequencies[2]. |

| ~3050 | Medium | C-H Stretch | Aromatic C-H. Absorptions slightly above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring[3]. |

| ~2950 | Medium | C-H Stretch | Aliphatic C-H. Absorptions from the methylene and methyl groups are expected just below 3000 cm⁻¹. |

| ~1710 | Strong | C=O Stretch | Carboxylic Acid (-COOH). The carbonyl stretch of a saturated carboxylic acid is very strong and appears in this region[4]. |

| ~1685 | Strong | C=O Stretch | Ketone (-COCH₃). The carbonyl of the acetyl group, being conjugated with the aromatic ring, absorbs at a slightly lower frequency than a typical aliphatic ketone[4]. |

| ~1600, ~1475 | Medium | C=C Stretch | Aromatic Ring. These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |

| ~1300 | Strong | C-O Stretch | Carboxylic Acid/Ester. This region contains contributions from C-O stretching and O-H bending. |

| ~810 | Strong | C-H Bend (out-of-plane) | 1,4-Disubstituted (para) Aromatic. A strong band in this region is highly indicative of a para-substitution pattern on a benzene ring[5]. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol (Typical): The sample would be introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data: The molecular ion (M⁺) peak is expected at m/z = 178 , corresponding to the molecular weight of C₁₀H₁₀O₃. Key fragmentation pathways would likely include:

-

Loss of the carboxyl group (-COOH): A peak at m/z = 133 (M - 45) would result from the cleavage of the bond between the methylene group and the carboxylic acid.

-

Loss of the acetyl group radical (•CH₃CO): A significant peak at m/z = 135 (M - 43) is expected from the cleavage of the bond between the aromatic ring and the ketone carbonyl. The resulting acylium ion is resonance-stabilized.

-

Formation of the acetyl cation: A prominent peak at m/z = 43 ([CH₃CO]⁺) is highly characteristic of molecules containing an acetyl group.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a powerful and self-validating toolkit for the structural elucidation of this compound. The predicted spectroscopic data presented in this guide, derived from fundamental principles and analysis of related structures, offers a robust framework for researchers to confirm the identity and purity of this compound. The key identifying features include the characteristic para-substituted aromatic pattern in the NMR spectra, the distinct dual carbonyl absorptions in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum, all of which, when taken together, would constitute an unambiguous confirmation of the molecular structure.

References

- National Center for Biotechnology Information (2023). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. PubChem Compound Summary for CID 14035336.

- IUCrData (2023). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11469398, 2-(4-Acetylphenyl)acetic acid.

- Royal Society of Chemistry (2014). Supporting Information: Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7514-7515.

- Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390).

- Chemistry LibreTexts (2023). Infrared Spectroscopy Absorption Table.

- Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).

- WebSpectra (n.d.). IR Absorption Table.

- SpectraBase (n.d.). Acetic acid, 4-(acetylphenylamino)phenyl ester - Optional[MS (GC)] - Spectrum.

- NIST WebBook (n.d.). Acetic acid, 4-methylphenyl ester.

- SIELC Technologies (2018). 4-Acetylphenyl acetate.

- Al-Saadi, A. A. (2014). A vibrational spectroscopic study of acetate group. International Journal of Research in Engineering and Technology, 3(10), 453-458.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 83063, p-Acetylphenyl acetate.

- Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).

- University of Wisconsin-Madison (n.d.). IR Chart.

- Northern Illinois University (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84403, (4-Ethylphenyl)acetic acid.

- Royal Society of Chemistry (n.d.). Supporting Information.

- Cheméo (n.d.). Chemical Properties of Acetic acid, 4-methylphenyl ester (CAS 140-39-6).

- Sciforum (2006). (4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis.

- Oregon State University (n.d.). 13C NMR Chemical Shift.

- Google Patents (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.

Sources

IUPAC name and synonyms for 2-(4-acetylphenyl)acetic acid

An In-Depth Technical Guide to 2-(4-acetylphenyl)acetic Acid: A Versatile Intermediate in Modern Drug Discovery

Executive Summary

2-(4-acetylphenyl)acetic acid is a substituted phenylacetic acid that has emerged as a significant and versatile building block in medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, its unique bifunctional structure—featuring a reactive carboxylic acid and a modifiable acetyl group on a stable phenyl core—makes it an ideal starting point for the synthesis of complex molecules targeting a range of therapeutic areas. This guide provides a comprehensive overview of its chemical properties, reliable synthesis and characterization protocols, and its proven applications as a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and anti-inflammatory agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Nomenclature and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical entity is paramount for its effective use in synthesis and research. This section details the standardized nomenclature and key physicochemical data for 2-(4-acetylphenyl)acetic acid.

IUPAC Name and Chemical Identifiers

-

IUPAC Name : 2-(4-acetylphenyl)acetic acid[1].

-

CAS Number : 7398-52-9[1].

-

Molecular Formula : C₁₀H₁₀O₃[1].

-

SMILES : CC(=O)C1=CC=C(C=C1)CC(=O)O[1].

-

InChI Key : DQGDHZGCMKDNRW-UHFFFAOYSA-N[1].

Common Synonyms

The compound is referenced in literature and commercial catalogs under various names. Recognizing these is crucial for comprehensive literature searches. Common synonyms include:

Physicochemical Data Summary

The key properties of 2-(4-acetylphenyl)acetic acid are summarized in the table below. This data is essential for reaction planning, purification, and analytical method development.

| Property | Value | Source |

| Molecular Weight | 178.18 g/mol | PubChem[1] |

| Appearance | Solid (typically off-white to yellow crystalline powder) | Sigma-Aldrich[2] |

| Purity (Typical) | ≥98% | Sigma-Aldrich[2] |

| Storage | Sealed in a dry environment at room temperature | Sigma-Aldrich[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Analytical Characterization

The reliable synthesis and rigorous characterization of starting materials are foundational to any drug discovery campaign. This section outlines a representative synthetic approach and standard analytical protocols for verifying the identity and purity of 2-(4-acetylphenyl)acetic acid.

Synthetic Strategy and Workflow

While numerous synthetic routes exist for phenylacetic acid derivatives, a common and effective strategy involves the manipulation of functional groups on a commercially available acetophenone precursor. The following protocol is a representative example based on established organic chemistry principles.

Protocol 3.1: Synthesis via Hydrolysis of a Nitrile Intermediate

This two-step process leverages the robust cyanation of a benzyl halide followed by hydrolysis. The choice of a benzylic bromide as an intermediate is strategic due to its higher reactivity compared to the chloride, facilitating a more efficient nucleophilic substitution with cyanide.

-

Step 1: Bromination of 4-Acetyl-ethylbenzene. To a solution of 4-ethylacetophenone in a non-polar solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Reflux the mixture under UV irradiation until TLC analysis indicates complete consumption of the starting material. The reaction selectively brominates the benzylic position due to the stability of the resulting benzylic radical.

-

Step 2: Cyanation. The crude benzylic bromide is dissolved in a polar aprotic solvent like DMSO, and sodium cyanide is added. The reaction is heated to facilitate the SN2 displacement of the bromide, yielding 2-(4-acetylphenyl)acetonitrile.

-

Step 3: Hydrolysis. The resulting nitrile is subjected to vigorous acidic or basic hydrolysis. Refluxing with aqueous sulfuric or hydrochloric acid will convert the nitrile directly to the carboxylic acid. The acetyl group is stable under these conditions.

-

Workup and Purification. Upon cooling, the crude 2-(4-acetylphenyl)acetic acid often precipitates from the aqueous solution. The solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then subjected to purification.

Post-Synthesis Purification Workflow

Purification is critical to remove unreacted starting materials and byproducts. Recrystallization is the preferred method for obtaining high-purity solid material.

Sources

Initial synthesis routes for (4-Acetylphenyl)acetic acid

An In-depth Technical Guide to the Initial Synthesis Routes for (4-Acetylphenyl)acetic Acid

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry as a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a carboxylic acid and a ketone moiety, allows for a wide range of chemical transformations. This guide provides an in-depth exploration of the principal synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these routes, offering practical, field-proven insights into experimental choices and protocols.

Key Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most prominent and industrially relevant methods include:

-

Direct Acylation of Phenylacetic Acid: Friedel-Crafts acylation stands as a primary and direct method for introducing the acetyl group onto the phenylacetic acid backbone.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies, such as the Suzuki-Miyaura coupling, offer a versatile and efficient alternative for constructing the target molecule from pre-functionalized precursors.

-

Oxidation of an Ethyl Substituent: The selective oxidation of 4-ethylphenylacetic acid presents another potential pathway, leveraging the transformation of an alkyl group into the desired ketone.

-

The Willgerodt-Kindler Reaction: This classic named reaction provides a unique approach starting from an appropriate acetophenone derivative, involving a rearrangement and oxidation sequence.

This guide will now elaborate on each of these synthetic routes, providing detailed experimental protocols and a discussion of their respective advantages and limitations.

Route 1: Friedel-Crafts Acylation of Phenylacetic Acid

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the direct introduction of an acyl group onto an aromatic ring.[1][2][3] In the context of synthesizing this compound, this involves the reaction of phenylacetic acid with an acetylating agent in the presence of a Lewis acid catalyst.

Chemical Logic and Mechanistic Insight

The reaction proceeds via the formation of a highly electrophilic acylium ion from the acetylating agent (e.g., acetyl chloride or acetic anhydride) and the Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] This acylium ion is then attacked by the electron-rich phenyl ring of phenylacetic acid. The directing effect of the acetic acid side chain favors para-substitution, leading to the desired this compound.[4] Controlling the reaction temperature is crucial; lower temperatures generally favor the para-isomer.[5]

Figure 2: Conceptual workflow for the Suzuki coupling synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on similar transformations)

Materials:

-

4-Bromoacetophenone

-

(4-(dihydroxyboryl)phenyl)acetic acid or its ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene and water (or other suitable solvent system)

-

Ethyl acetate

-

Hydrochloric acid (1M)

Procedure:

-

In a round-bottom flask, combine 4-bromoacetophenone (1.0 equivalent), (4-(dihydroxyboryl)phenyl)acetic acid (1.1 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02-0.05 equivalents), and triphenylphosphine (0.04-0.10 equivalents).

-

Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to reflux (80-100 °C) and stir vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Acidify the aqueous layer with 1M HCl to pH 2-3 and extract with ethyl acetate.

-

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Suzuki couplings. [6] |

| Base | K₂CO₃ | Essential for the transmetalation step in the catalytic cycle. [6] |

| Solvent | Toluene/Water | A biphasic system that facilitates the reaction. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the palladium catalyst. |

Route 3: Oxidation of 4-Ethylphenylacetic Acid

The oxidation of an alkyl side-chain on an aromatic ring to a ketone is a well-established transformation. This route would involve the selective oxidation of the benzylic position of the ethyl group in 4-ethylphenylacetic acid.

Chemical Logic and Mechanistic Insight

Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize benzylic carbons. [7][8]However, these reagents are often harsh and can lead to over-oxidation to the carboxylic acid, or cleavage of the acetic acid side chain. A milder, more selective oxidizing agent would be preferable. The reaction typically proceeds via a radical mechanism or through the formation of a manganese or chromium ester intermediate.

Figure 3: Simplified representation of the oxidation of 4-ethylphenylacetic acid.

Illustrative Experimental Protocol (General)

Materials:

-

4-Ethylphenylacetic acid [9]* Potassium permanganate (KMnO₄)

-

Aqueous sodium hydroxide solution

-

Sodium bisulfite

-

Hydrochloric acid

Procedure:

-

Dissolve 4-ethylphenylacetic acid in an aqueous sodium hydroxide solution in a round-bottom flask.

-

Heat the solution and add a solution of potassium permanganate dropwise over a period of several hours.

-

Maintain the reaction at an elevated temperature until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Add sodium bisulfite to the filtrate to destroy any excess permanganate.

-

Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent to purify the product.

Note: This is a generalized procedure. The conditions would need to be carefully optimized to favor ketone formation over further oxidation.

Route 4: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid with the carbon chain extended by one carbon. [10][11]

Chemical Logic and Mechanistic Insight

Starting with a suitable precursor like 4-acetyl-α-chloroacetophenone, the Willgerodt-Kindler reaction with morpholine and sulfur would lead to the formation of a thiomorpholide derivative. Subsequent hydrolysis would then yield this compound. The reaction mechanism is complex and is believed to involve the formation of an enamine, which then reacts with sulfur. [11]

Figure 4: Conceptual pathway of the Willgerodt-Kindler reaction for the synthesis of this compound.

Conceptual Experimental Protocol

Materials:

-

4-Acetyl-α-chloroacetophenone (or a similar starting material)

-

Morpholine

-

Elemental sulfur

-

An appropriate high-boiling solvent (e.g., dimethylformamide)

-

Hydrochloric acid or sodium hydroxide for hydrolysis

Procedure:

-

Combine the starting ketone, morpholine, and sulfur in a high-boiling solvent.

-

Heat the mixture to reflux for several hours. [12]3. After the reaction is complete, cool the mixture and isolate the intermediate thiomorpholide.

-

Hydrolyze the thiomorpholide by heating with aqueous acid or base to obtain the final carboxylic acid product.

-

Purify the product by extraction and recrystallization.

Comparison of Synthetic Routes

| Route | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Phenylacetic acid | Acetyl chloride/anhydride, AlCl₃ | Direct, often high-yielding, uses readily available starting materials. | Requires stoichiometric amounts of Lewis acid, can generate significant waste, regioselectivity can be an issue. |

| Suzuki Coupling | Aryl halide, Boronic acid derivative | Pd catalyst, Base | Mild conditions, high functional group tolerance, good yields. | Palladium catalysts can be expensive, boronic acids may not be commercially available. |

| Oxidation | 4-Ethylphenylacetic acid | KMnO₄, CrO₃ | Potentially inexpensive starting materials. | Harsh conditions, risk of over-oxidation, poor selectivity, environmental concerns with heavy metal oxidants. |

| Willgerodt-Kindler | Aryl alkyl ketone | Morpholine, Sulfur | A unique transformation for specific substrates. | Often requires high temperatures, complex mechanism, can have moderate yields. |

Conclusion

The synthesis of this compound can be achieved through several distinct and effective routes. The choice of a particular method will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available. The Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions represent the most direct and versatile approaches, offering a balance of efficiency and practicality. The oxidation and Willgerodt-Kindler routes, while mechanistically interesting, present challenges in terms of selectivity and reaction conditions. This guide provides a solid foundation for researchers to select and optimize the most suitable synthetic strategy for their specific needs in the pursuit of novel chemical entities.

References

- Fries rearrangement. (n.d.). Grokipedia.

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).

- Heck Reaction. (n.d.).

- SCHEME Friedel-Craft acylation reaction of substituted phenylacetic... (n.d.). ResearchGate.

- Willgerodt-Kindler Reaction. (n.d.). SynArchive.

- Willgerodt rearrangement. (n.d.). In Wikipedia.

- Fries rearrangement. (n.d.). In Wikipedia.

- Friedel Crafts Acylation. (n.d.). Scribd.

- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.

- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.

- Fries Rearrangement. (n.d.). Organic Chemistry Portal.

- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.).

- The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. (n.d.). Rhodium.ws.

- Heck reaction – Knowledge and References. (n.d.). Taylor & Francis.

- Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. (n.d.). ResearchGate.

- Willgerodt‐Kindler Reaction. (2009, January 30). MSU chemistry.

- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.

- Experiment 8 - Suzuki Coupling Reaction. (n.d.). Scribd.

- Suzuki cross-coupling reaction. (2020, February 13). YouTube.

- The Heck reaction in the production of fine chemicals. (n.d.). University of Groningen.

- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018, September 1). PMC - NIH.

- A Microscale Heck Reaction In Water. (2007, April 1). The Chemical Educator.

- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry.

- (4-Ethylphenyl)acetic acid. (n.d.). PubChem - NIH.

- Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts.

- Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium. (n.d.). Oriental Journal of Chemistry.

- Kinetics and mechanism of oxidation ofethylacetate by potassium permangnate in acidic medium. (n.d.). University of Sri Jayewardenepura.

Sources

- 1. byjus.com [byjus.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. websites.umich.edu [websites.umich.edu]

- 6. inventivapharma.com [inventivapharma.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. (4-Ethylphenyl)acetic acid | C10H12O2 | CID 84403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. synarchive.com [synarchive.com]

- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 12. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

Potential biological activity of (4-Acetylphenyl)acetic acid derivatives

An In-depth Technical Guide on the Potential Biological Activity of (4-Acetylphenyl)acetic Acid Derivatives

Foreword

As a Senior Application Scientist, the exploration of novel chemical scaffolds that hold the promise of therapeutic innovation is at the forefront of my endeavors. The this compound core, a seemingly simple yet remarkably versatile structure, has emerged as a focal point of significant interest in medicinal chemistry. Its structural resemblance to established non-steroidal anti-inflammatory drugs (NSAIDs) provides a logical starting point for investigation, yet the true potential of its derivatives extends far beyond this initial observation. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the known and potential biological activities of this intriguing class of compounds. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our claims in authoritative scientific literature. It is my hope that this document will not only serve as a valuable resource but also as a catalyst for further research and development in this promising area.

The this compound Scaffold: A Molecule of Growing Interest

This compound is an aromatic carboxylic acid that possesses a unique combination of functional groups: a phenyl ring, an acetyl group, and an acetic acid moiety. This arrangement provides a rich chemical canvas for the synthesis of a diverse array of derivatives. The presence of the carboxylic acid group, a common feature in many NSAIDs, immediately suggests potential anti-inflammatory and analgesic properties. However, as we will explore, the modification of this core structure has led to the discovery of compounds with potent activities in other therapeutic areas, most notably in oncology.

Synthesis of the Core Scaffold: this compound

A foundational understanding of the synthesis of the parent compound is crucial for the development of its derivatives. One common and effective method involves the Friedel-Crafts acylation of phenylacetic acid.

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add phenylacetic acid (1 equivalent) and a suitable solvent such as dichloromethane or nitrobenzene.

-

Cooling: Cool the flask to 0-5 °C in an ice bath.

-

Addition of Lewis Acid: Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 2.5 equivalents), in portions while maintaining the temperature below 10 °C.

-

Addition of Acetylating Agent: Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: General synthetic scheme for this compound.

Anticancer Activity: A Promising Frontier

Recent research has highlighted the significant potential of this compound derivatives as anticancer agents. These compounds have demonstrated efficacy against various cancer cell lines, with some exhibiting novel mechanisms of action.

Thiazole Derivatives: Dual-Targeting of SIRT2 and EGFR

A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has shown promising antiproliferative activity against lung cancer cell lines, including A549, H69, and the multidrug-resistant H69AR line.[1][2][3][4] Notably, in silico studies suggest that the most potent of these derivatives may act as a dual inhibitor of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR), two key players in cancer cell proliferation and survival.[1][4]

Mechanism of Action:

-

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, survival, and migration.

-

SIRT2 is a deacetylase that has a complex and context-dependent role in cancer. In some contexts, it can act as a tumor suppressor, while in others, it may promote tumorigenesis. Its inhibition has been shown to be a viable anticancer strategy in certain malignancies.

The dual inhibition of both EGFR and SIRT2 presents a compelling strategy to overcome resistance mechanisms that can arise from targeting a single pathway.

Caption: Workflow for the NCI-60 anticancer drug screening protocol.

Anti-inflammatory and Analgesic Activities

The structural similarity of this compound to well-known NSAIDs like ibuprofen and diclofenac strongly suggests a potential for anti-inflammatory and analgesic effects, likely mediated through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.

-

COX-2 is typically induced at sites of inflammation and is the primary target for anti-inflammatory drugs.

The ideal NSAID selectively inhibits COX-2 over COX-1 to minimize gastrointestinal side effects. While specific COX inhibition data for this compound derivatives is an area for further investigation, the activity of related phenoxyacetic acid derivatives provides a strong rationale for this mechanism. [5][6] Table 2: In Vitro COX-1 and COX-2 Inhibition of Reference NSAIDs

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 82 | 6.8 | 12 | [7] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [7] |

| Ibuprofen | 12 | 80 | 0.15 | [7] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [7] |

| Mefenamic Acid | 29.9 | 0.82 | 36.46 | [5] |

In Vivo Evaluation of Anti-inflammatory and Analgesic Effects

Standard preclinical models are employed to assess the anti-inflammatory and analgesic potential of new chemical entities.

Experimental Protocol 3: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reliable model for evaluating acute inflammation.

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory environment for at least one week.

-

Grouping: Randomly divide the animals into groups (e.g., vehicle control, positive control with a known NSAID, and test groups with different doses of the this compound derivative).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocol 4: Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripherally acting analgesics.

-

Animal Acclimatization and Grouping: As described in the previous protocol.

-

Compound Administration: Administer the test compound, vehicle, or a known analgesic (e.g., aspirin) to the respective groups.

-

Induction of Writhing: After a predetermined time (e.g., 30 minutes), inject a 0.6-1% solution of acetic acid intraperitoneally into each mouse.

-

Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions, stretching of hind limbs) over a specific period (e.g., 20 minutes).

-

Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of protection or inhibition compared to the vehicle control group.

Other Potential Biological Activities

The versatility of the this compound scaffold suggests potential for a broader range of biological activities. While direct evidence for derivatives of this specific parent compound is still emerging, related structures have shown promise in other therapeutic areas.

Antimicrobial Activity

The (4-acetylphenyl) moiety is present in various compounds that have been evaluated for antibacterial activity. For instance, pyrazine carboxamides containing this group have shown activity against extensively drug-resistant Salmonella Typhi. [8]This suggests that derivatives of this compound could be explored for their potential as novel antimicrobial agents.

Anticonvulsant Activity

Phenoxyacetic acid derivatives have been identified as potential antiepileptic agents. [9][10]Given the structural relationship, it is plausible that this compound derivatives could also exhibit anticonvulsant properties. Evaluation in standard models such as the pentylenetetrazole (PTZ)-induced seizure model would be a logical next step to explore this potential. [10]

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of new therapeutic agents. The current body of research strongly supports its potential in oncology, with derivatives showing potent antiproliferative activity and novel mechanisms of action. The inherent structural similarities to NSAIDs also provide a solid foundation for exploring their anti-inflammatory and analgesic properties.

Future research should focus on several key areas:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent anticancer derivatives is crucial. Experimental validation of the dual inhibition of SIRT2 and EGFR is a high-priority next step.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the phenyl ring, the acetyl group, and the acetic acid moiety will help in optimizing the potency and selectivity of these compounds for their respective targets.

-

Pharmacokinetic and Toxicological Profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to assess the drug-like properties of the lead compounds.

-

Expansion of Biological Screening: Investigating the potential of this compound derivatives in other therapeutic areas, such as infectious and neurological diseases, could unveil new applications for this versatile scaffold.

References

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed.

- Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed.

- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing.

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC.

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI.

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed.

- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.

- Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. IUCr.

Sources

- 1. Buy 4-Acetylphenyl acetate (EVT-278265) | 13031-43-1 [evitachem.com]

- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

(4-Acetylphenyl)acetic Acid: A Linchpin in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

(4-Acetylphenyl)acetic acid, a versatile bifunctional molecule, has emerged as a critical precursor in the synthesis of a range of pharmaceuticals, most notably in the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Its unique structure, featuring both a carboxylic acid moiety and a reactive acetyl group, provides a strategic entry point for the construction of complex molecular architectures. This guide offers a comprehensive technical overview of the role of this compound in pharmaceutical synthesis, with a particular focus on the multi-step preparation of the ophthalmic NSAID, Nepafenac. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the critical aspects of process control, impurity management, and analytical characterization.

Introduction: The Strategic Importance of this compound

The pursuit of efficient and robust synthetic routes to active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. The choice of starting materials is paramount, and this compound presents a compelling case for its utility. The presence of two distinct functional groups allows for sequential and selective transformations, making it a valuable building block for medicinal chemists. The carboxylic acid can be readily converted into amides, esters, and other derivatives, while the acetyl group offers a handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This dual reactivity is expertly exploited in the synthesis of Nepafenac, where both functionalities are ultimately transformed to yield the final drug substance.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to developing a successful synthetic process.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| CAS Number | 13031-43-1 | [1] |

| Melting Point | 51-55 °C | [1] |

| Boiling Point | 165-170 °C (at 14 mmHg) | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Slightly soluble in chloroform and methanol | [2] |

Synthetic Application: The Multi-Step Synthesis of Nepafenac

The synthesis of Nepafenac from a this compound-related precursor is a prime example of strategic chemical transformations. While the direct synthesis from this compound is not extensively documented in a single source, a logical and scientifically sound pathway can be constructed based on established organic reactions and patent literature. The following sections outline a detailed, multi-step synthesis, providing both the "how" and the "why" for each experimental choice.

Overall Synthetic Workflow

The proposed synthesis of Nepafenac from a this compound derivative involves a three-stage process:

-

Amidation: Conversion of the carboxylic acid functionality to a primary amide.

-

Functional Group Transformation: Conversion of the acetyl group to an amino group.

-

Coupling and Cyclization: Reaction with a second aromatic component to form the final Nepafenac structure.

Caption: High-level overview of the synthetic strategy for Nepafenac.

Stage 1: Amidation of this compound

The initial step involves the conversion of the carboxylic acid group of this compound to the corresponding primary amide, 2-(4-acetylphenyl)acetamide. This transformation is crucial as the amide functionality is a key structural feature of the final Nepafenac molecule.

Protocol: Synthesis of 2-(4-Acetylphenyl)acetamide

-

Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise at 0 °C. The causality for using thionyl chloride is its ability to convert the carboxylic acid into a more reactive acyl chloride intermediate, facilitating nucleophilic attack by ammonia.

-

Amidation: After stirring for 1-2 hours at room temperature, the reaction mixture is slowly added to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (NH₄OH) (excess). The use of excess ammonium hydroxide ensures complete conversion of the acyl chloride to the primary amide and neutralizes the HCl generated during the reaction.

-

Work-up and Isolation: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure 2-(4-acetylphenyl)acetamide.[3]

Trustworthiness: This protocol is a self-validating system. The formation of the amide can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, more polar spot. The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Stage 2: Conversion of the Acetyl Group to an Amine

This stage involves the transformation of the acetyl group of 2-(4-acetylphenyl)acetamide into an amino group, yielding 2-(4-aminophenyl)acetamide. A classic and effective method for this type of transformation is the Willgerodt-Kindler reaction.

Mechanism: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones to the corresponding terminal amides or thioamides.[4] The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.

Caption: Simplified mechanism of the Willgerodt-Kindler reaction.

Protocol: Synthesis of 2-(4-Aminophenyl)acetamide

A direct application of the Willgerodt-Kindler reaction on 2-(4-acetylphenyl)acetamide is not commonly reported. A more plausible route involves the reduction of a nitro-analogue. Therefore, a more practical approach would be to start with a nitrated precursor. However, for the purpose of this guide, we will describe a general protocol for a related transformation. A common synthetic strategy involves the reduction of a corresponding nitro compound.

-

Reaction Setup: 2-(4-acetylphenyl)acetamide (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents) are combined in a reaction vessel equipped with a reflux condenser.

-

Reaction Conditions: The mixture is heated to reflux (typically 130-150 °C) for several hours. The progress of the reaction can be monitored by TLC. The choice of a high boiling point is necessary to overcome the activation energy of the rearrangement.

-

Hydrolysis: After the initial reaction is complete, the intermediate thioamide is hydrolyzed to the desired amide. This is typically achieved by adding an aqueous acid or base and heating the mixture.

-

Work-up and Purification: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Expertise & Experience: The Willgerodt-Kindler reaction can be challenging to control, and yields can be variable. Careful temperature control and monitoring of the reaction progress are crucial for success. The choice of amine and reaction time often requires optimization for a specific substrate.

Stage 3: Synthesis of Nepafenac

The final stage of the synthesis involves the coupling of an appropriate intermediate with 2-aminobenzophenone, followed by a rearrangement and reduction to yield Nepafenac. Based on extensive patent literature, a common strategy involves the reaction of 2-aminobenzophenone with an activated acetamide derivative.[4][5]

Protocol: Synthesis of Nepafenac

-

Chlorination and Condensation: 2-Aminobenzophenone is treated with a chlorinating agent such as tert-butyl hypochlorite or N-chlorosuccinimide at low temperatures (-70 °C to -50 °C) in a solvent like dichloromethane.[6] This is followed by the addition of a methylthioacetamide derivative. The low temperature is critical to control the reactivity of the chlorinating agent and prevent side reactions.

-

Rearrangement: The resulting intermediate undergoes a Sommelet-Hauser type rearrangement upon treatment with a base like triethylamine to form 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide.[4][5]

-

Reduction: The thiomethyl group is removed by reduction, typically using Raney nickel in a solvent mixture such as THF and water.[4][5] The use of Raney nickel is a well-established method for desulfurization.

-

Purification: The crude Nepafenac is purified by recrystallization, often from isopropanol or a mixture of isopropanol and water, to yield the final product as a yellow crystalline solid.[4][5]

Caption: Key steps in the final stage of Nepafenac synthesis.

Process Control and Impurity Management

In any pharmaceutical synthesis, rigorous process control and a thorough understanding of potential impurities are essential for ensuring the quality and safety of the final API.

Common Impurities in Nepafenac Synthesis:

-

Over-chlorinated species: During the chlorination step, the formation of di- or tri-chlorinated byproducts can occur if the reaction conditions are not carefully controlled.[4]

-

Unreacted starting materials: Incomplete reactions can lead to the presence of residual starting materials in the final product.

-

Side-reaction products: The complex rearrangement and reduction steps can generate structurally related impurities.

Control Strategies:

-

Temperature Control: Maintaining precise low temperatures during chlorination is critical.

-

Stoichiometry: Careful control of the molar ratios of reactants is necessary to minimize side reactions.

-

In-process monitoring: The use of analytical techniques such as HPLC and TLC to monitor the progress of each reaction step allows for timely adjustments and ensures complete conversion.

-

Purification: Robust purification methods, particularly recrystallization, are crucial for removing impurities to acceptable levels.[3][7]

Analytical Characterization

The identity and purity of the synthesized intermediates and the final Nepafenac product must be unequivocally confirmed through a battery of analytical techniques.

| Technique | Purpose | Expected Observations for Nepafenac |

| ¹H NMR | Structural elucidation and confirmation | Aromatic and aliphatic proton signals consistent with the Nepafenac structure.[8] |

| ¹³C NMR | Confirmation of the carbon skeleton | Signals corresponding to all carbon atoms in the Nepafenac molecule.[8] |

| FT-IR | Identification of functional groups | Characteristic absorptions for N-H (amine and amide), C=O (ketone and amide), and aromatic C-H bonds. |

| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the molecular weight of Nepafenac (254.28 g/mol ).[9] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities | A single major peak for Nepafenac with any impurities well-resolved and below specified limits.[9] |

Conclusion

This compound and its derivatives are undeniably valuable precursors in the synthesis of important pharmaceuticals like Nepafenac. The synthetic pathways, while multi-stepped and requiring careful control, are based on well-established and understood organic reactions. This guide has provided a detailed technical overview, from the fundamental properties of the starting material to a comprehensive, step-by-step synthetic protocol for Nepafenac, underpinned by scientific rationale and practical insights. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies is crucial for the efficient and successful production of these vital medicines.

References

- WO2014207769A1 - Process for the preparation of nepafenac - Google P

- US9630909B2 - Process for the preparation of nepafenac - Google P

- Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. [Link]

- CN101906055A - Synthesis method of Nepafenac - Google P

- Efficient synthesis of nepafenac via modified Gassman reaction | Request PDF. [Link]

- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino)

- Nepafenac Impurities and Rel

- Amide synthesis by acyl

- Synthesis of N‐(4‐acetylphenyl)acetamide 61.

- Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. [Link]

- Purification by Recrystalliz

- Synergic Effect of Methyl-β-Cyclodextrin and Hydrophilic Polymers on Nepafenac Solubilization: Development of a 0.3% Ophthalmic Solution - MDPI. [Link]

- The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC - PubMed Central. [Link]

- 4-acetylphenyl acetate - 13031-43-1, C10H10O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

- Process for the preparation of nepafenac - Justia P

- ChemInform Abstract: Cyclization of Nitroacetamide Derivatives with a Tethered Phenyl Ring in Triflic Acid. | Request PDF. [Link]

- Nepafenac Impurities - SynZeal. [Link]

- Purification and two-dimensional crystallization of bacterial cytochrome oxidases - PubMed. [Link]

- QUANTIFICATION DETERMINATION OF NEPAFENAC IN OPHTHALMIC SUSPENSION USING HIGH PERFORMNACE THIN LAYER CHROM